molecular formula C18H27ClN2OS B12775153 Gyt6acy5JL CAS No. 807342-16-1

Gyt6acy5JL

Cat. No.: B12775153
CAS No.: 807342-16-1
M. Wt: 354.9 g/mol
InChI Key: GPNABXAHBDYHFE-NVXWUHKLSA-N
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Description

The evidence includes discussions of structurally complex compounds (e.g., thiazolidinone and quinazolinone derivatives in ) and methodologies for chemical analysis (), but none explicitly mention “Gyt6acy5JL”.

Given this gap, it is critical to verify the compound’s nomenclature or provide additional context. Potential hypotheses include:

  • Typographical error: The identifier may represent a mistyped or mislabeled compound. For example, lists compounds such as N-(5-(Benzo[d][1,3]dioxol-5-yl-methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide (6m), which shares structural motifs (e.g., thioxothiazolidinone and quinazolinone moieties) that might overlap with hypothetical analogs of “this compound” .

Properties

CAS No.

807342-16-1

Molecular Formula

C18H27ClN2OS

Molecular Weight

354.9 g/mol

IUPAC Name

2-[[(3R,4S)-4-(4-chlorophenyl)-1-methylpiperidin-3-yl]methylsulfanyl]-N-propan-2-ylacetamide

InChI

InChI=1S/C18H27ClN2OS/c1-13(2)20-18(22)12-23-11-15-10-21(3)9-8-17(15)14-4-6-16(19)7-5-14/h4-7,13,15,17H,8-12H2,1-3H3,(H,20,22)/t15-,17-/m1/s1

InChI Key

GPNABXAHBDYHFE-NVXWUHKLSA-N

Isomeric SMILES

CC(C)NC(=O)CSC[C@H]1CN(CC[C@@H]1C2=CC=C(C=C2)Cl)C

Canonical SMILES

CC(C)NC(=O)CSCC1CN(CCC1C2=CC=C(C=C2)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gyt6acy5JL involves several steps. The key intermediate is a piperidine derivative, which is then modified to introduce the chlorophenyl group and the isopropylacetamide moiety. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired stereochemistry .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. This might include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Gyt6acy5JL undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction might yield an alcohol .

Scientific Research Applications

Gyt6acy5JL has several scientific research applications:

Mechanism of Action

Gyt6acy5JL exerts its effects by inhibiting the reuptake of serotonin, norepinephrine, and dopamine. This leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing their signaling. The compound targets the serotonin transporter, norepinephrine transporter, and dopamine transporter, blocking their function and preventing the reabsorption of the neurotransmitters .

Comparison with Similar Compounds

Comparison with Similar Compounds

While direct data on “Gyt6acy5JL” are unavailable, insights from analogous compounds in and related methodologies (Evidences 11, 14) allow for speculative comparisons. Below is a synthesized analysis based on structurally or functionally related compounds:

Table 1: Key Properties of Thiazolidinone and Quinazolinone Derivatives

Compound ID Core Structure Biological Activity Synthetic Route Reference
6m () Thioxothiazolidinone + Quinazolinone Anticancer, antimicrobial Multi-step condensation reactions
6n () Methoxybenzylidene-thiazolidinone Antioxidant, enzyme inhibition Schiff base formation
Hypothetical “this compound” Undefined Not available Not available N/A

Key Observations:

Structural Complexity: Compounds like 6m and 6n feature hybrid heterocyclic frameworks, which are common in medicinal chemistry for their bioactivity . If “this compound” shares such motifs, its properties might align with known anticancer or antimicrobial agents.

Synthetic Challenges: The synthesis of thioxothiazolidinone derivatives (e.g., 6m) typically involves condensation reactions under controlled conditions, requiring precise stoichiometry and catalysts . Any deviation in “this compound”’s synthesis could affect purity or yield.

Analytical Characterization : emphasizes the importance of advanced analytical methods (e.g., NMR, HPLC-MS) for verifying compound identity—a step critical for distinguishing “this compound” from analogs .

Limitations and Recommendations

Nomenclature Verification: Confirm the compound’s IUPAC name or CAS registry number to cross-reference with databases like PubChem or SciFinder.

Experimental Reproducibility: If “this compound” is a novel compound, adhere to reporting standards in (e.g., detailed synthesis protocols, spectral data) to ensure reproducibility .

Biological Profiling: Conduct comparative studies with known analogs (e.g., 6m, 6n) to evaluate efficacy, toxicity, and mechanism of action.

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